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Compound of Interest

Compound Name: GL67 Pentahydrochloride

Cat. No.: B13399633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of the cationic

liposome formulation GL67A with other gene delivery alternatives. The information is supported

by experimental data from preclinical and clinical studies, with a focus on applications for cystic

fibrosis (CF) gene therapy.

Performance Comparison of In Vivo Gene Delivery
Vectors
The following tables summarize quantitative data from studies evaluating GL67A and

alternative non-viral vectors.

Table 1: Clinical Efficacy of pGM169/GL67A in Patients with Cystic Fibrosis (Phase 2b Trial)
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Parameter
pGM169/GL
67A Group

Placebo
Group

Treatment
Effect (95%
CI)

p-value Citation

Primary

Endpoint

Relative

change in %

predicted

FEV₁ at 12

months

Stabilization Decline
3.7% (0.1–

7.3)
0.046 [1]

Subgroup

Analysis

(FEV₁ 50–

70%

predicted)

Relative

change in %

predicted

FEV₁ at 12

months

6.4% (0.8-

12.1)
[1]

Secondary

Endpoints

No significant

differences

reported in

the primary

publication.

[1]

FEV₁: Forced Expiratory Volume in 1 second. A key measure of lung function.

Table 2: Preclinical Comparison of GL67A and Alternative Cationic Lipids for Lung Gene

Delivery in Mice
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Vector
Reporter
Gene

Transgene
Expression
Level
(Relative
Light
Units/mg
protein)

Duration of
Expression

Animal
Model

Citation

GL67A Luciferase
Baseline for

comparison

Long-term

(similar to

CholP)

Murine [2]

CholP

(Aminoglycos

ide-based)

Luciferase

At least as

efficient as

GL67A

Long-term

(exceeding

half the

animal's

lifetime)

Murine [2]

Other

Aminoglycosi

de-based

lipids (e.g.,

CholK,

CholT)

Luciferase

Varied (some

modest,

some very

efficient)

Not specified Murine [2]

CholP: Cholesterol Paromomycin

Table 3: Preclinical Comparison of GL67/DOPE and a Cationic Polymer for Lung Gene Delivery

in Mice (Intravenous Administration)
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Vector
Reporter
Gene

Relative
Luciferase
Expression
in Lungs

Other
Organs with
Expression

Animal
Model

Citation

GL67/DOPE Luciferase
Lower than

PEI 22K
Not specified Murine [3]

PEI 22K

(Cationic

Polymer)

Luciferase

Highest

among tested

vectors

Heart,

spleen,

kidney, liver

(to a lesser

extent)

Murine [3]

DOTAP Luciferase
Higher than

GL67/DOPE
Not specified Murine [3]

PEI: Polyethylenimine; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Safety and Toxicity Profile of GL67A
In vivo studies have characterized the safety profile of GL67A.

Clinical Observations: In a phase 2b trial, monthly administration of pGM169/GL67A was not

associated with a significant difference in treatment-attributable adverse events compared to

placebo.[1] However, earlier studies reported mild, transient flu-like symptoms in a majority

of subjects, which resolved within 36 hours.[4][5]

Preclinical Findings: Studies in mice have shown dose-dependent pulmonary inflammation

characterized by neutrophil and macrophage infiltrates.[5][6] This inflammation was found to

be primarily mediated by the cationic lipid GL67.[6] However, the inflammation subsided over

time, and there was no evidence of permanent fibrotic lesions.[5][6] Repeated monthly

aerosol administration to sheep was well-tolerated, with transient increases in neutrophils

and macrophages that returned to baseline and no cumulative inflammatory effects.[7]

Experimental Protocols
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Phase 2b Clinical Trial of Nebulised pGM169/GL67A for
Cystic Fibrosis

Study Design: A randomized, double-blind, placebo-controlled trial conducted at two centers

with patients recruited from 18 sites.[1]

Participants: 140 patients aged 12 years or older with a confirmed diagnosis of cystic

fibrosis, any CFTR mutation, and a Forced Expiratory Volume in 1 second (FEV₁) of 50-90%

of predicted.[1]

Intervention: Patients were randomly assigned to receive either 5 mL of nebulised

pGM169/GL67A gene-liposome complex or 5 mL of 0.9% saline (placebo).[1]

Dosing Regimen: Administration occurred every 28 ± 5 days for a total of one year.[1]

Delivery Device: The AeroEclipse II breath-actuated nebuliser was used for aerosol delivery

to the lungs.[4][5]

Primary Endpoint: The relative change in the percentage of predicted FEV₁ at the end of the

12-month study period.[1]

Safety Monitoring: Included physical examinations, chest CT scans, lung physiology tests,

and monitoring of systemic and sputum inflammatory markers.[5]

Preclinical Evaluation of Cationic Lipids via Aerosol
Delivery in Mice

Objective: To compare the in vivo transfection efficiency of novel cationic lipid formulations

with GL67A.[2]

Formulation Preparation: Cationic lipids were formulated with the colipid DOPE and a steric

stabilizer (DP5K) to form liposomes. These were then complexed with a plasmid DNA

(pDNA) encoding for firefly luciferase.[2]

Animal Model: Murine models were used for in vivo assessment.[2]
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Administration Route: The lipid-pDNA complexes were delivered to the lungs via

aerosolization using a clinically relevant nebulization protocol.[2]

Efficacy Assessment: Transgene expression was quantified by measuring luciferase activity

in lung tissue homogenates at specified time points post-administration.[2]

Histological Analysis: Lung tissues were collected for histopathological examination to

assess for any inflammation or toxicity.[8]
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Caption: Mechanism of GL67A-mediated delivery of the pGM169 plasmid for CFTR protein

expression.

In Vivo Validation Workflow for GL67A Gene Delivery
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Caption: A generalized workflow for the in vivo validation of GL67A-mediated gene therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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